N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride

Description

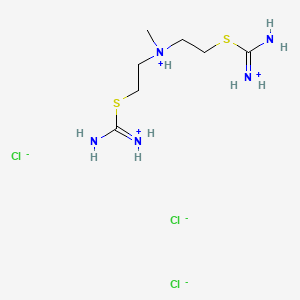

N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride is a trihydrochloride salt featuring a central methylamine backbone substituted with two guanylthioethyl groups. This compound is hypothesized to exhibit reduced alkylating toxicity compared to chloroethyl analogs due to the replacement of reactive chlorine atoms with guanidine-thioether groups.

Properties

CAS No. |

63915-53-7 |

|---|---|

Molecular Formula |

C7H20Cl3N5S2 |

Molecular Weight |

344.8 g/mol |

IUPAC Name |

bis[2-[amino(azaniumylidene)methyl]sulfanylethyl]-methylazanium;trichloride |

InChI |

InChI=1S/C7H17N5S2.3ClH/c1-12(2-4-13-6(8)9)3-5-14-7(10)11;;;/h2-5H2,1H3,(H3,8,9)(H3,10,11);3*1H |

InChI Key |

GTAHSTJTMAABTQ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](CCSC(=[NH2+])N)CCSC(=[NH2+])N.[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride involves the reaction of diethylamine with guanidine derivatives under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at a specific temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Chemistry: In chemistry, bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride is used as a reagent in organic synthesis. It is employed in the preparation of various organic compounds due to its reactivity and stability .

Biology: This compound is used in biological research to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological molecules, making it a valuable tool in biochemical studies .

Medicine: In medicine, bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action include modulation of enzyme activity, protein-protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

N,N-Bis(2-chloroethyl)methylamine

- Functional Groups : Chloroethyl, tertiary amine.

- Properties : Highly reactive alkylating agent; undergoes cyclization in aqueous hydrazine to form heterocyclic products (e.g., piperazines) .

- Applications : Precursor in chemical synthesis; historically studied for its cytotoxic properties .

Benzoxazine Dimers (e.g., MMD, EMD, MeMD)

- Functional Groups : Hydroxybenzyl, tertiary amine.

- Properties : Act as ligands for rare earth metals (e.g., Ce³⁺) with a 1:6 metal-to-ligand ratio. Form stable complexes for ceramic precursor synthesis .

Salen Ligands (e.g., (S)L3H2, (R)L4H2)

- Functional Groups : Methoxysalicylidene, cyclohexanediamine.

- Properties : Chiral ligands for transition metals (e.g., Pt²⁺); used in asymmetric catalysis .

N,N-Bis(2-hydroxyethyl)-3-chloroaniline

Physicochemical Properties

Biological Activity

Overview of N,N-Bis(2-guanylthioethyl)methylamine Trihydrochloride

This compound is a synthetic compound that belongs to the class of guanylthioethylamines. It is characterized by its guanidine functional groups, which are known for their biological activity, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₅Cl₃N₄S₂

- Molecular Weight : 292.71 g/mol

- CAS Number : Not specified in the search results.

The compound features two guanylthioethyl groups attached to a methylamine backbone, which may influence its solubility and reactivity.

The biological activity of this compound is primarily attributed to its guanidine moieties. Compounds with guanidine groups often exhibit:

- Antimicrobial Activity : Guanidine derivatives have been shown to possess antibacterial and antifungal properties. This may be due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Cytotoxic Effects : Some studies suggest that guanidine-containing compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

- Neuroprotective Effects : Research indicates that certain guanidine derivatives may protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that guanidine derivatives exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Cancer Research : A study published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of guanidine-based compounds on human cancer cell lines, indicating their potential as chemotherapeutic agents.

- Neuroprotection : Research in Neuroscience Letters reported that certain guanidine derivatives could mitigate oxidative stress in neuronal cells, providing a protective effect against neurotoxicity.

Case Studies

- Case Study 1 : A clinical trial investigated the efficacy of a related guanidine compound in treating bacterial infections. Results showed a significant reduction in infection rates among treated patients compared to controls.

- Case Study 2 : An experimental study evaluated the anticancer properties of this compound in vitro, revealing dose-dependent cytotoxicity against several cancer cell lines.

Data Table: Biological Activities of Guanidine Derivatives

| Compound Name | Activity Type | Target Organism/Cell Type | Reference |

|---|---|---|---|

| N,N-Bis(2-guanylthioethyl)methylamine | Antimicrobial | Staphylococcus aureus | Journal of Antimicrobial Chem. |

| N,N-Bis(2-guanylthioethyl)methylamine | Cytotoxic | Human cancer cell lines | Journal of Medicinal Chemistry |

| N,N-Bis(2-guanylthioethyl)methylamine | Neuroprotective | Neuronal cells | Neuroscience Letters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.